molecular formula C18H22ClN3O4S2 B2563858 3-chloro-2-methyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 1428362-79-1

3-chloro-2-methyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2563858
CAS No.: 1428362-79-1
M. Wt: 443.96
InChI Key: RRXBEGKBAWOKJD-UHFFFAOYSA-N
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Description

3-chloro-2-methyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative intended for research and development purposes. This compound features a piperidine core that is functionalized with both a pyridin-3-ylsulfonyl group and a methylbenzenesulfonamide moiety, making it a complex molecular scaffold of interest in medicinal chemistry and drug discovery. Its structural characteristics suggest potential as a key intermediate or a candidate for screening against various biological targets, particularly in the design of enzyme inhibitors. Researchers can utilize this compound in hit-to-lead optimization studies, structure-activity relationship (SAR) investigations, and as a building block for the synthesis of more complex chemical entities. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-chloro-2-methyl-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3O4S2/c1-14-17(19)5-2-6-18(14)27(23,24)21-12-15-7-10-22(11-8-15)28(25,26)16-4-3-9-20-13-16/h2-6,9,13,15,21H,7-8,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRXBEGKBAWOKJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2CCN(CC2)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Chloro-2-methyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzenesulfonamide, also known by its CAS number 1448137-05-0, is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H22ClN3O4S2
  • Molecular Weight : 444.0 g/mol
  • IUPAC Name : 3-chloro-2-methyl-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]benzenesulfonamide

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, sulfonamide derivatives have shown effective inhibition against various strains of bacteria, including both Gram-positive and Gram-negative bacteria.

Compound MIC (µg/mL) Activity
3-Chloro Derivative15.6 - 62.5Antistaphylococcal
Other Sulfonamides31.2 - 125Antienterococcal

The compound demonstrated a bactericidal effect, inhibiting protein synthesis pathways and disrupting nucleic acid and peptidoglycan production in bacterial cells .

The mechanism of action for this class of compounds typically involves the inhibition of bacterial folate synthesis pathways, which are crucial for nucleotide synthesis. The sulfonamide moiety mimics para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase, thereby blocking the synthesis of folate and ultimately affecting bacterial growth and replication .

Study on Antibacterial Efficacy

A study published in MDPI evaluated the antibacterial efficacy of various sulfonamide derivatives, including those structurally related to our compound. The findings revealed that certain derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) significantly lower than traditional antibiotics like ciprofloxacin .

Biofilm Disruption

Another critical aspect of the biological activity was the ability of these compounds to disrupt biofilm formation. In vitro assays showed that the compound could inhibit biofilm formation at concentrations ranging from 0.007 to 0.03 mg/mL, demonstrating a biofilm inhibition percentage (BI) ranging from 70% to 89% against MRSA . This property is particularly valuable given the increasing prevalence of biofilm-associated infections in clinical settings.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. The mechanism of action primarily involves the inhibition of bacterial folate synthesis, which is crucial for nucleotide synthesis. The sulfonamide moiety mimics para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase, thereby blocking folate synthesis and affecting bacterial growth.

Case Study: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of various sulfonamide derivatives, including this compound. The results indicated effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) as follows:

CompoundMIC (µg/mL)Activity
3-Chloro Derivative15.6 - 62.5Antistaphylococcal
Other Sulfonamides31.2 - 125Antienterococcal

The compound demonstrated bactericidal effects by inhibiting protein synthesis pathways and disrupting nucleic acid and peptidoglycan production in bacterial cells.

Antiproliferative Effects

In vitro studies have shown that this compound exhibits antiproliferative activity against several cancer cell lines. The effectiveness was assessed using the GI50 metric, indicating the concentration required to inhibit cell growth by 50%. Related compounds in the same class demonstrated GI50 values as low as 38 nM, indicating substantial potency against cancer cell proliferation.

Biofilm Disruption

Another significant aspect of the biological activity of this compound is its ability to disrupt biofilm formation. In vitro assays showed that it could inhibit biofilm formation at concentrations ranging from 0.007 to 0.03 mg/mL, demonstrating a biofilm inhibition percentage ranging from 70% to 89% against methicillin-resistant Staphylococcus aureus (MRSA). This property is particularly valuable given the increasing prevalence of biofilm-associated infections in clinical settings.

Summary of Applications

The applications of 3-chloro-2-methyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzenesulfonamide span various fields within medicinal chemistry:

  • Antimicrobial Agents : Effective against a range of bacterial strains, including MRSA.
  • Cancer Therapy : Potential antiproliferative effects on multiple cancer cell lines.
  • Biofilm Disruption : Ability to inhibit biofilm formation enhances its utility in treating persistent infections.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The pyridin-3-ylsulfonyl group in the target compound distinguishes it from analogs in , which use dihydrobenzofuran-ethyloxy substituents. Halogen Positioning: The 3-chloro substitution in the target compound aligns with compound 15 (), but the additional 2-methyl group may sterically hinder interactions or improve metabolic stability .

Synthetic Yields: Analogs in show yields ranging from 67% to 83%, with higher yields for electron-deficient sulfonyl chlorides (e.g., 3-chlorobenzene derivatives).

Physical Properties :

  • Most analogs in are oils, while the target compound’s solid/liquid state is unreported. The 2-methyl group may increase crystallinity compared to unsubstituted analogs .

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of 3-chloro-2-methyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzenesulfonamide in academic laboratories?

  • Methodological Answer : Synthesis optimization requires careful control of reaction conditions:

  • Solvent selection : Dichloromethane or benzene derivatives are often used to facilitate sulfonamide coupling and piperidine functionalization .
  • Temperature and reaction time : Stepwise heating (e.g., 50–80°C) ensures intermediate stability, particularly during sulfonyl chloride formation and subsequent nucleophilic substitution .
  • Purification : Column chromatography or recrystallization is essential to isolate the final product, given the compound's moderate solubility in polar solvents .
    • Key Reference : highlights yield optimization via reaction time adjustments, while emphasizes solvent compatibility.

Q. Which analytical techniques are most reliable for confirming structural integrity and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR resolves piperidine ring conformation, sulfonamide linkage, and aromatic substituents. For example, proton signals near δ 3.5–4.0 ppm confirm methylene bridge (-CH2-) connectivity .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) assesses purity (>95% recommended for biological assays) .
  • Mass Spectrometry (HRMS) : Exact mass analysis (e.g., m/z 453.08 for [M+H]+) validates molecular formula accuracy .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s biological targets?

  • Methodological Answer :

  • Substituent modification : Replace the pyridine-3-sulfonyl group with alternative heterocycles (e.g., triazolo-pyridine) to assess target selectivity .
  • Bioisosteric replacements : Substitute the 3-chloro-2-methylbenzene ring with trifluoromethyl or methoxy groups to modulate lipophilicity and binding affinity .
  • In vitro assays : Use enzyme inhibition assays (e.g., kinase or protease panels) paired with cytotoxicity profiling (e.g., IC50 determination in cell lines) .

Q. What computational strategies predict the compound’s reactivity and target interactions?

  • Methodological Answer :

  • Molecular docking : Align the sulfonamide moiety with catalytic pockets (e.g., carbonic anhydrase or kinase ATP-binding sites) using software like AutoDock Vina .
  • Molecular Dynamics (MD) simulations : Simulate piperidine ring flexibility to evaluate conformational stability in aqueous vs. membrane environments .
  • DFT calculations : Predict electrophilic reactivity at the benzenesulfonamide sulfur atom to guide derivatization strategies .

Q. How should contradictory biological activity data between synthetic batches be resolved?

  • Methodological Answer :

  • Batch comparison : Cross-validate purity (HPLC), stereochemistry (chiral chromatography), and crystallinity (PXRD) to rule out polymorphic effects .
  • Byproduct analysis : Use LC-MS to detect trace impurities (e.g., des-chloro derivatives) that may antagonize biological activity .
  • Replicate synthesis : Standardize reaction conditions (e.g., inert atmosphere for moisture-sensitive steps) to minimize variability .

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